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Cytidine-5'-triphosphate disodium

Cat. No.: B14062021
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-UHFFFAOYSA-L
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Description

Fundamental Role as a High-Energy Ribonucleoside Triphosphate

Similar to the more widely known adenosine (B11128) triphosphate (ATP), CTP is a high-energy molecule. wikipedia.orgchemicalbook.com The energy is stored in the phosphoanhydride bonds linking the three phosphate (B84403) groups. patsnap.com The hydrolysis of these bonds, particularly the terminal gamma-phosphate, releases a significant amount of free energy, which can be harnessed to drive thermodynamically unfavorable biochemical reactions. patsnap.comnih.gov

While ATP is considered the universal energy currency of the cell, powering a vast range of activities, CTP's role as a direct energy coupler is confined to a more specific subset of metabolic reactions. wikipedia.orgnih.gov Its primary importance lies not just in energy transfer, but in its function as a substrate and an activator in specific biosynthetic pathways. nih.govbaseclick.eu

Nucleoside TriphosphatePrimary Functions
Adenosine Triphosphate (ATP) Main energy currency, RNA synthesis, signal transduction
Guanosine (B1672433) Triphosphate (GTP) Protein synthesis, signal transduction, RNA synthesis
Uridine (B1682114) Triphosphate (UTP) Carbohydrate metabolism, RNA synthesis
Cytidine (B196190) 5'-triphosphate (CTP) Phospholipid synthesis, glycosylation, RNA synthesis

This table provides a simplified overview of the primary, though not exclusive, roles of major ribonucleoside triphosphates in the cell. baseclick.eu

Ubiquity and Essentiality in Prokaryotic and Eukaryotic Organisms

CTP is an essential and ubiquitous molecule, found in all domains of life, including prokaryotes (like bacteria and archaea) and eukaryotes (like fungi, plants, and animals). chemimpex.comtechnologynetworks.comkhanacademy.org Prokaryotic cells are structurally simpler, lacking a nucleus and other membrane-bound organelles, while eukaryotic cells possess a nucleus and various specialized, membrane-enclosed compartments. hippocampus.orglibretexts.orgnews-medical.net Despite these vast structural differences, both cell types rely on CTP for fundamental processes, underscoring its ancient and indispensable role in cellular life. chemimpex.comlabroots.com

The enzymes responsible for CTP synthesis, known as CTP synthases, are highly conserved across species ranging from bacteria to humans. nih.govresearchgate.net This evolutionary conservation highlights the critical need for CTP in sustaining the core functions required for cell viability, replication, and maintenance. researchgate.netnajah.edu

Overview of CTP's Central Involvement in Key Biochemical Pathways

CTP is a central metabolite that functions as a critical precursor and coenzyme in several vital anabolic pathways. wikipedia.orgchemicalbook.com Its involvement is essential for the synthesis of nucleic acids, the construction of cellular membranes, and the modification of proteins.

RNA Synthesis: CTP is one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) that serve as the monomeric building blocks for the synthesis of RNA. baseclick.euselleckchem.com During the process of transcription, the enzyme RNA polymerase incorporates cytidylate into the growing RNA strand, using a DNA template. patsnap.combaseclick.eu

Glycerophospholipid Synthesis: CTP plays an indispensable role in the creation of glycerophospholipids, the primary components of all biological membranes. nih.govaocs.org It functions by activating intermediates, making them competent for reaction. For instance, CTP reacts with phosphatidic acid to form CDP-diacylglycerol, or with phosphocholine (B91661) to form CDP-choline. patsnap.comaocs.orgpharmacy180.com These "activated" intermediates are then used by enzymes to synthesize major membrane phospholipids (B1166683) like phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylinositol. patsnap.comnih.gov

Protein and Lipid Glycosylation: Glycosylation is a process where sugar chains (glycans) are attached to proteins and lipids, profoundly affecting their function. CTP is crucial for the synthesis of a specific activated sugar, CMP-sialic acid (e.g., CMP-N-acetylneuraminic acid). patsnap.comnih.gov In this process, CTP activates sialic acid, which can then be transferred onto growing glycan chains on proteins and lipids. wikipedia.orgpatsnap.com This is particularly important in eukaryotic cells for processes like cell recognition and signaling. nih.gov

Biochemical PathwayRole of CTPKey CTP-Derived IntermediateFinal Biological Product
RNA Synthesis Substrate/Building BlockNot applicable (direct incorporation)Ribonucleic Acid (RNA)
Phospholipid Synthesis Activating CoenzymeCDP-diacylglycerol, CDP-cholineMembrane Phospholipids
Glycosylation Activating CoenzymeCMP-sialic acidGlycoproteins, Glycolipids

This table summarizes the central roles of Cytidine 5'-triphosphate in major biosynthetic pathways. patsnap.compharmacy180.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N3Na2O14P3 B14062021 Cytidine-5'-triphosphate disodium

Properties

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

IUPAC Name

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

NFQMDTRPCFJJND-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Biosynthesis and Metabolic Interconnections of Ctp

De Novo Pyrimidine (B1678525) Biosynthesis Pathway

The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that results in the formation of uridine (B1682114) monophosphate (UMP), the precursor to all other pyrimidine nucleotides. creative-proteomics.com This pathway involves a series of enzymatic reactions that assemble the pyrimidine ring from bicarbonate, aspartate, and glutamine. davuniversity.org

The synthesis of UTP begins with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). This initial step is a major regulatory point in the pathway in animals. wikipedia.orgmicrobenotes.com The subsequent reaction, catalyzed by aspartate transcarbamoylase, involves the condensation of carbamoyl phosphate with aspartate to yield N-carbamoylaspartate. davuniversity.org In bacteria, this step is the primary site of regulation. davuniversity.org

The pyrimidine ring is then closed by dihydroorotase through the removal of a water molecule, forming dihydroorotate (B8406146). davuniversity.org Dihydroorotate is subsequently oxidized to orotate (B1227488) by dihydroorotate dehydrogenase, an enzyme located in the mitochondria. wikipedia.org Orotate is then converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, which attaches a ribose 5-phosphate group from phosphoribosyl pyrophosphate (PRPP). Finally, OMP is decarboxylated by OMP decarboxylase to produce uridine 5'-monophosphate (UMP). microbenotes.com

To become the substrate for CTP synthesis, UMP must first be phosphorylated to UTP. This occurs in two sequential steps. First, UMP is phosphorylated to uridine 5'-diphosphate (UDP) by the action of kinases like cytidine (B196190) monophosphate kinase. nih.gov Subsequently, UDP is phosphorylated to uridine 5'-triphosphate (UTP) by nucleoside diphosphate (B83284) kinase, a reaction that utilizes ATP. wikipedia.orglibretexts.org

Table 1: Key Enzymes in the De Novo Synthesis of UTP
EnzymeAbbreviationFunction
Carbamoyl Phosphate Synthetase IICPS IICatalyzes the formation of carbamoyl phosphate.
Aspartate TranscarbamoylaseATCaseCondenses carbamoyl phosphate with aspartate. davuniversity.org
DihydroorotaseDHOaseCloses the pyrimidine ring to form dihydroorotate. davuniversity.org
Dihydroorotate DehydrogenaseDHODHOxidizes dihydroorotate to orotate. wikipedia.org
Orotate PhosphoribosyltransferaseOPRTaseConverts orotate to orotidine 5'-monophosphate (OMP). nih.gov
Orotidine 5'-phosphate DecarboxylaseOMP DecarboxylaseDecarboxylates OMP to uridine 5'-monophosphate (UMP). microbenotes.com
Nucleoside Monophosphate KinaseNMPKPhosphorylates UMP to UDP. libretexts.org
Nucleoside Diphosphate KinaseNDPKPhosphorylates UDP to UTP. libretexts.org

The final and rate-limiting step in the de novo synthesis of CTP is the conversion of UTP to CTP. wikipedia.org This reaction is catalyzed by the enzyme CTP synthetase (CTPS), a glutamine amidotransferase that ensures the production of cytosine-containing nucleotides. wikipedia.orgnih.gov

The conversion of UTP to CTP is a complex, multi-step process that requires UTP, ATP, and an amino group donor, which is typically glutamine, though ammonia (B1221849) can also be used directly. davuniversity.orgwikipedia.org The reaction is initiated by the ATP-dependent phosphorylation of the C4 oxygen of UTP, forming a reactive 4-phosphoryl UTP intermediate. wikipedia.orgwikipedia.org This phosphorylation makes the C4 carbon electrophilic and susceptible to nucleophilic attack by an amino group. wikipedia.org The ammonia for this reaction is generated from the hydrolysis of glutamine. wikipedia.org The liberated ammonia then reacts with the 4-phosphoryl UTP intermediate to form CTP, with the release of ADP and inorganic phosphate. nih.gov Guanosine (B1672433) triphosphate (GTP) acts as an allosteric activator of this reaction, specifically stimulating the hydrolysis of glutamine. wikipedia.org

Table 2: Substrates and Products of the CTP Synthetase Reaction
ComponentRole
Uridine 5'-triphosphate (UTP)Pyrimidine substrate
Adenosine (B11128) 5'-triphosphate (ATP)Phosphate donor for UTP activation
GlutamineAmino group donor
Products
Cytidine 5'-triphosphate (CTP)Final pyrimidine nucleotide product
Adenosine 5'-diphosphate (ADP)Byproduct of ATP hydrolysis
Inorganic Phosphate (Pi)Byproduct of UTP phosphorylation
Glutamate (B1630785)Byproduct of glutamine hydrolysis

CTP synthetase is a bifunctional enzyme composed of two major domains. wikipedia.org The glutamine amidotransferase (GATase) domain is responsible for the hydrolysis of glutamine to produce glutamate and ammonia. wikipedia.orgmdpi.com This ammonia is then channeled through the interior of the enzyme to the synthetase domain. wikipedia.orgwikipedia.org The GATase domain of CTPS belongs to the class-I (or trpG-type) family of glutamine amidotransferases, which are characterized by a conserved catalytic triad (B1167595) of cysteine, histidine, and glutamate residues. wikipedia.org The allosteric activator GTP binds to the GATase domain, inducing conformational changes that enhance the efficiency of glutamine hydrolysis. mdpi.com

The second major domain of CTP synthetase is the amidoligase domain, also referred to as the synthetase domain. nih.govresearchgate.net This domain houses the active site where the ATP-dependent phosphorylation of UTP occurs. nih.gov After the GATase domain generates ammonia, it travels through an intramolecular tunnel to the amidoligase domain. mdpi.comresearchgate.net Here, the ammonia attacks the phosphorylated UTP intermediate, leading to the formation of CTP. mdpi.com The amidoligase domain is also where the substrates ATP and UTP bind, and this binding is crucial for the enzyme's assembly into its active tetrameric form. wikipedia.org

CTP Synthetase (CTPS) Catalyzed Conversion of UTP to CTP

Pyrimidine Salvage Pathways Contributing to CTP Pools

In addition to de novo synthesis, cells can produce pyrimidine nucleotides through salvage pathways, which are less energy-intensive as they recycle pre-formed pyrimidine bases and nucleosides from the degradation of DNA and RNA. creative-proteomics.commicrobenotes.com These pathways are particularly important in non-dividing cells. wikipedia.org

Key enzymes in the pyrimidine salvage pathway include uridine-cytidine kinase, which can phosphorylate uridine and cytidine to UMP and CMP, respectively. researchgate.net Uridine phosphorylase can convert uracil (B121893) to uridine, which can then enter the phosphorylation cascade. creative-proteomics.com Once UMP is formed through these salvage activities, it can be sequentially phosphorylated to UDP and then UTP, thereby feeding into the final step of CTP synthesis catalyzed by CTP synthetase. thesciencenotes.com Similarly, salvaged cytidine can be phosphorylated to CMP, then CDP, and finally CTP. Therefore, the salvage pathways provide an alternative route to generate the UTP substrate for CTP synthetase and can directly produce cytidine nucleotides, thus contributing significantly to the maintenance of cellular CTP pools. nih.gov

Interplay with Other Nucleotide Pools

The regulation of CTP synthesis is intricately linked with the cellular concentrations of other nucleotide triphosphates, ensuring a balanced supply of purine (B94841) and pyrimidine nucleotides for cellular functions. This cross-regulation primarily occurs at the level of CTP synthetase, which is allosterically regulated by ATP, GTP, and UTP. wikipedia.orgnih.gov

ATP (Adenosine 5'-triphosphate) acts as an essential substrate and a positive effector for CTP synthetase. wikipedia.org The conversion of UTP to CTP is an energy-dependent process that requires the hydrolysis of ATP to ADP and inorganic phosphate. wikipedia.org The presence of ATP promotes the formation of the active tetrameric form of CTP synthetase. nih.gov

UTP (Uridine 5'-triphosphate) is the direct precursor for CTP synthesis. medchemexpress.com The availability of UTP is a key determinant of the rate of CTP production. High levels of UTP, along with ATP, are required for the catalytic activity of CTP synthetase. wikipedia.org

GTP (Guanosine 5'-triphosphate) functions as a crucial allosteric activator of CTP synthetase. wikipedia.orgnih.gov The binding of GTP to the enzyme enhances its affinity for its substrates and promotes the hydrolysis of glutamine, which provides the amino group for the conversion of UTP to CTP. wikipedia.orgpnas.org This activation by GTP serves as a mechanism to balance the pools of purine and pyrimidine nucleotides. When the purine nucleotide GTP is abundant, it stimulates the synthesis of the pyrimidine nucleotide CTP. wikipedia.org Conversely, at very high concentrations, GTP can have an inhibitory effect on the formation of CTP that is dependent on glutamine. wikipedia.org

The product of the reaction, CTP , also plays a regulatory role through feedback inhibition. wikipedia.org CTP can bind to CTP synthetase at a site that overlaps with the UTP binding site, thereby competing with the substrate and downregulating its own synthesis. researchgate.net This feedback mechanism prevents the excessive accumulation of CTP. creative-proteomics.com

Regulatory Effects of Nucleotides on CTP Synthetase

NucleotideRoleEffect on CTP Synthetase Activity
ATPSubstrate & Positive EffectorRequired for the reaction and promotes enzyme activation. wikipedia.org
UTPSubstrateDirect precursor for CTP synthesis. medchemexpress.com
GTPAllosteric ActivatorEnhances glutamine hydrolysis and overall enzyme activity. wikipedia.orgnih.gov
CTPProduct & Feedback InhibitorInhibits its own synthesis. wikipedia.orgresearchgate.net

This complex interplay ensures that the synthesis of CTP is finely tuned to the metabolic state of the cell and the availability of other nucleotides, thereby maintaining the appropriate balance required for nucleic acid synthesis and other essential cellular processes.

Molecular Regulation of Ctp Metabolism

Allosteric Control of CTP Synthetase (CTPS) Activity

Allosteric regulation allows for the rapid fine-tuning of CTPS activity in response to fluctuating levels of intracellular metabolites. This control is primarily mediated by the binding of nucleotide substrates, products, and effectors to sites on the enzyme distinct from the active site, inducing conformational changes that alter its catalytic efficiency. Active CTPS typically exists as a homotetramer, formed from the association of inactive monomers or dimers, a process which is itself influenced by the binding of allosteric regulators. nih.govnih.gov

The activity of CTP synthetase is positively regulated by purine (B94841) nucleotides, which helps to maintain a balanced ratio of purine and pyrimidine (B1678525) pools within the cell.

Adenosine (B11128) 5'-triphosphate (ATP): ATP is a required substrate for the reaction, providing the energy needed to phosphorylate UTP, which facilitates the subsequent amination. wikipedia.org Beyond its role as a substrate, ATP, along with UTP, promotes the oligomerization of CTPS from its inactive monomeric and dimeric states into the catalytically active tetrameric form. nih.govcreative-proteomics.com This structural transition is essential for enzyme activity, as the ATP-binding site is located at the interface between subunits in the tetramer. nih.gov

Table 1: Role of Purine Nucleotides in CTPS Activation
NucleotidePrimary RoleMechanism of Action
GTPAllosteric ActivatorPromotes glutamine hydrolysis by inducing conformational changes in the GAT domain. nih.govwikipedia.org
ATPSubstrate & ActivatorProvides energy for UTP phosphorylation and promotes the formation of the active enzyme tetramer. nih.govnih.gov

To prevent the overaccumulation of CTP, CTP synthetase is subject to feedback inhibition by its own product, CTP. nih.govcreative-proteomics.com This is a classic example of non-competitive feedback inhibition where the end-product of a metabolic pathway regulates the activity of a key enzyme at the beginning of the pathway. CTP inhibits CTPS activity by binding to an allosteric site, which is distinct from the UTP substrate-binding site. nih.gov Although the binding sites for CTP and UTP are separate, CTP inhibition functions competitively with respect to UTP. researchgate.net This binding event increases the positive cooperativity of the enzyme for UTP, which effectively decreases the enzyme's affinity for its substrate, thus slowing down the reaction rate. nih.gov Mutations that disrupt this CTP-binding site can lead to significantly elevated intracellular CTP levels. pnas.org

Uridine (B1682114) 5'-triphosphate (UTP) is the primary substrate for CTP synthetase. The concentration of UTP is a key determinant of the rate of CTP synthesis. In conjunction with ATP, the binding of UTP is critical for the stabilization of the active tetrameric form of the enzyme. nih.govnih.gov The enzyme exhibits positive cooperative kinetics with respect to UTP concentration, meaning the binding of one UTP molecule increases the enzyme's affinity for subsequent UTP molecules. nih.gov The inhibitory effect of the product, CTP, directly impacts the enzyme's kinetics relative to UTP, modulating the enzyme's affinity for this substrate to control the rate of synthesis. nih.gov

Post-Translational Modifications and CTPS Regulation

In addition to rapid allosteric control, the activity of CTP synthetase is also regulated on a longer timescale through post-translational modifications (PTMs). These covalent modifications of the enzyme can alter its catalytic activity, stability, and subcellular localization.

Phosphorylation is a major mechanism for regulating the activity of eukaryotic CTP synthetases. nih.gov The effects of phosphorylation can be either activating or inhibiting, depending on the specific kinase and the organism.

Protein Kinase A (PKA) and Protein Kinase C (PKC): In the yeast Saccharomyces cerevisiae, phosphorylation of CTPS by both PKA and PKC has been shown to stimulate its activity. nih.gov This activation results from an increase in the enzyme's maximal velocity (Vmax) and a decrease in its Michaelis constant (Km) for ATP. nih.gov In humans, the regulation is more complex. While some studies suggest PKA-mediated phosphorylation, protein kinase C has been shown to phosphorylate human CTPS1, leading to a significant stimulation of its activity. frontiersin.org

Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1): In contrast to the activating effects seen with PKA and PKC in yeast, phosphorylation of human CTP synthetases often results in inhibition. The activity of the human CTPS1 isozyme is inhibited by phosphorylation on a specific serine residue (Ser-571) by GSK3. wikipedia.orgnih.gov Similarly, human CTPS2 is inhibited upon phosphorylation by Casein Kinase 1 at a different serine residue (Ser-568). wikipedia.orgnih.gov

Table 2: Summary of CTPS Phosphorylation by Different Kinases
Protein KinaseOrganism/IsozymeEffect on CTPS ActivityReference
Protein Kinase A (PKA)S. cerevisiaeActivation nih.gov
Protein Kinase C (PKC)S. cerevisiae, Human (CTPS1)Activation nih.govfrontiersin.org
Glycogen Synthase Kinase 3 (GSK3)Human (CTPS1)Inhibition wikipedia.orgnih.gov
Casein Kinase 1 (CK1)Human (CTPS2)Inhibition wikipedia.orgnih.gov

Ubiquitination is another critical post-translational modification that regulates protein function. While this process is commonly associated with targeting proteins for degradation by the proteasome, its role in regulating CTP synthetase appears more nuanced.

Research has shown that CTP synthetase undergoes ubiquitination in a manner that is conserved from Drosophila to humans. nih.govnih.gov However, this modification is not primarily a signal for proteasomal degradation. Instead, ubiquitination is intricately linked to the regulation of the enzyme's quaternary structure—specifically, its assembly into large, filamentous polymers known as cytoophidia. nih.govtandfonline.com

Transcriptional and Translational Regulation of CTPS Gene Expression

The expression of the CTP synthase (CTPS) gene is a tightly controlled process, ensuring that the production of Cytidine (B196190) 5'-triphosphate (CTP) aligns with the cell's metabolic and proliferative state. This regulation occurs at both the transcriptional and translational levels, responding to a variety of internal and external signals.

Influence of Cellular Conditions on CTPS Levels

Cellular conditions, particularly those related to proliferation and stress, significantly impact the expression levels of CTPS. In humans, there are two main isoforms, CTPS1 and CTPS2, and their expression can be differentially regulated.

CTPS activity is generally low in quiescent or normal tissues but is elevated in highly proliferating cells, such as cancer cells, to meet the increased demand for CTP as a precursor for DNA and RNA synthesis. nih.gov A clear example of this is seen in lymphocytes. nih.gov In resting T cells, CTPS1 expression is low; however, upon activation via the T-cell receptor, its expression is rapidly upregulated to support the intense cell division required for an immune response. nih.gov This upregulation is essential, as a deficiency in CTPS1 impairs the ability of activated T and B cells to proliferate. nih.gov

Environmental stress can also modulate CTPS gene expression. In plants, for instance, different CTPS isoforms respond to abiotic stressors. Studies in Arabidopsis thaliana have shown that while some isoforms are unaffected, the transcript levels of CTPS4 significantly increase in response to drought and salt stress, suggesting a role in the plant's stress adaptation mechanisms. nih.gov

The following table summarizes the influence of various cellular states on CTPS expression.

Cellular ConditionOrganism/Cell TypeEffect on CTPS ExpressionReference
Cell Proliferation Human T-lymphocytesUpregulation of CTPS1 mRNA and protein upon activation. nih.gov
Cancer Various Human CancersGenerally higher CTPS activity and expression. nih.gov
Drought Stress Arabidopsis thaliana7.5-fold increase in CTPS4 transcript levels. nih.gov
Salt Stress Arabidopsis thalianaSignificant increase in CTPS4 transcript levels. nih.gov

Role of Transcription Factors (e.g., Myc)

Specific transcription factors are key mediators in regulating CTPS gene expression. Among the most significant is the proto-oncogene Myc, a transcription factor that controls the expression of a vast number of genes involved in cell growth, proliferation, and metabolism. nih.gov

Multiple studies have established a direct link between Myc and the regulation of CTPS1. researchgate.netbiorxiv.org Myc binds to the promoter region of the CTPS1 gene, activating its transcription. biorxiv.org This is particularly relevant in cancer biology, where Myc is frequently amplified or overexpressed. In MYC-driven cancers like Group 3 medulloblastoma and mantle cell lymphoma, there is a strong correlation between high levels of Myc and elevated expression of CTPS1. researchgate.netbiorxiv.org This Myc-dependent upregulation of CTPS1 helps fuel the rapid proliferation of tumor cells by ensuring a sufficient supply of CTP for nucleotide synthesis. biorxiv.orgnih.gov

Other transcription factors can also participate in regulating CTPS expression, often in concert with Myc. For example, during infection by the Epstein-Barr virus (EBV), the viral protein ENBA-LP collaborates with both Myc and NF-κB to bind to the CTPS1 promoter and enhance its expression in B cells. wikipedia.org

Supramolecular Assembly and Disassembly of CTPS (Cytoophidia Formation)

Beyond transcriptional and allosteric control, CTP synthase is subject to a remarkable form of regulation through its assembly into large, filamentous, supramolecular structures. nih.gov First discovered in 2010, these structures are known as cytoophidia (from the Greek for "cellular snakes") and represent a higher-order spatial compartmentalization of the enzyme. nih.gov

Formation of Filaments, Rods, and Rings Across Domains of Life

The ability of CTPS to form cytoophidia is an evolutionarily ancient and highly conserved property, observed across all three domains of life: bacteria, archaea, and eukaryotes. nih.gov These structures have been identified in a wide range of organisms, including bacteria like Escherichia coli, yeast, the fruit fly Drosophila melanogaster, and human cells. nih.gov This widespread presence indicates that filament formation is a fundamental aspect of CTPS function and regulation. nih.gov

The morphology of cytoophidia can vary. While often appearing as long filaments, they can also form rods and ring-shaped structures. nih.govnih.gov In human cells, distinct morphologies have been observed in different cellular compartments; nuclear cytoophidia are typically straight, whereas those in the cytoplasm can be curved or form rings. nih.gov The formation and disassembly of these structures are dynamic processes, often triggered by cellular conditions such as nutrient availability. For instance, glutamine deprivation can promote the assembly of cytoophidia in mammalian cells. researchgate.net

Relationship between CTPS Oligomerization (Dimer, Tetramer) and Filamentation

The assembly of micron-scale cytoophidia is built upon the inherent oligomeric properties of the CTPS enzyme. In solution, CTPS exists in a dynamic equilibrium between different oligomeric states. The enzyme is typically inactive as a monomer or dimer. nih.gov The binding of its substrates (ATP and UTP) or its product (CTP) promotes the formation of a homotetramer, which is the catalytically active unit. nih.gov

This active tetramer serves as the fundamental building block for the higher-order filament. Multiple tetramers associate with one another to polymerize into the long, often helical structures that constitute the cytoophidium. nih.gov Therefore, filamentation is a hierarchical process that begins with the formation of active tetramers, which then self-assemble into a much larger, compartmentalized structure.

Impact of Filamentation on CTPS Enzymatic Activity

The functional consequence of CTPS filamentation on its enzymatic activity is a key aspect of this regulatory mechanism, and it differs significantly between organisms. This suggests that the role of the cytoophidium has diverged during evolution.

In prokaryotes such as E. coli, the assembly of CTPS into large filaments serves an inhibitory function. nih.gov Polymerization sequesters the enzyme into an inactive state, effectively downregulating its activity. nih.gov This mechanism allows the cell to store a pool of CTPS that can be rapidly reactivated by filament disassembly when CTP levels fall, providing a sensitive feedback loop for maintaining nucleotide homeostasis. nih.gov

Conversely, in humans, filamentation has the opposite effect: it increases catalytic activity. nih.gov Cryo-electron microscopy studies have revealed that the structure of human CTPS filaments differs from their bacterial counterparts, stabilizing the enzyme in a conformation that is more active. nih.gov This assembly into filaments can also enhance the cooperativity of the enzyme, making its regulation more sensitive to changes in substrate and product concentrations. nih.gov

The following table summarizes the species-dependent effects of CTPS filamentation.

OrganismEffect of Filamentation on CTPS ActivityPrimary FunctionReference
E. coli (Bacteria) InhibitoryInactivation and storage of the enzyme. nih.gov
Humans (Eukaryote) Activating / Enhances CooperativityIncreases catalytic efficiency and regulatory sensitivity. nih.gov
Inhibition of Activity via Polymerization in Prokaryotes (e.g., E. coli)

In prokaryotes such as Escherichia coli, the formation of large-scale CTPS filaments serves as a mechanism to inhibit enzymatic activity. nih.govelifesciences.orgelifesciences.org This process is a key part of a negative feedback loop where the enzyme's own product, CTP, induces polymerization. nih.govelifesciences.org When CTP levels are high, it promotes the assembly of CTPS into filamentous structures. elifesciences.org This sequestration into polymers renders the enzyme almost completely inactive. elifesciences.org

Table 1: Regulation of E. coli CTP Synthase Activity by Polymerization
ConditionEffect on PolymerizationEffect on Enzyme ActivityReference
High CTP (Product)Induces PolymerizationInhibition nih.govelifesciences.org
High UTP/ATP (Substrates)Promotes DisassemblyActivation elifesciences.org
Activation of Activity via Polymerization in Eukaryotes (e.g., Human CTPS)

In stark contrast to prokaryotes, the polymerization of human CTP synthase (hCTPS) into filaments enhances its catalytic activity. nih.govprinceton.edunih.gov This discovery challenges the assumption that metabolic filaments primarily serve as storage depots for inactive enzymes. nih.govnih.gov In humans, it is the substrates, UTP and ATP, that drive the assembly of hCTPS into filaments, while the product, CTP, does not. nih.gov The resulting polymers exhibit increased enzymatic activity compared to the unassembled tetrameric form of the enzyme. nih.govnih.gov

Table 2: Regulation of Human CTP Synthase Activity by Polymerization
ConditionEffect on PolymerizationEffect on Enzyme ActivityReference
High UTP/ATP (Substrates)Induces PolymerizationActivation nih.gov
High CTP (Product)Promotes DisassemblyInhibition (of unassembled enzyme) nih.gov

Mechanisms of Filament Formation Regulation (e.g., ligand binding, conformational changes)

The regulation of CTPS filament formation is intrinsically linked to the enzyme's catalytic cycle and is governed by the binding of ligands (substrates, products, and allosteric regulators) that induce specific conformational changes. nih.govnih.govresearchgate.net The fundamental unit of CTPS is a dimer, which associates into a tetramer, the active form of the enzyme. nih.govmolbiolcell.org These tetramers then serve as the building blocks for the larger filamentous structures. nih.gov

Ligand Binding: The assembly and disassembly of CTPS filaments are allosterically controlled by the balance of substrates and products. nih.gov

In E. coli, the product CTP binds to the enzyme and drives its assembly into inactive filaments. nih.gov

In humans, the substrates ATP and UTP promote polymerization into an active filament. nih.gov

Guanosine (B1672433) 5'-triphosphate (GTP), a purine nucleotide, acts as an allosteric activator for CTPS in both prokaryotes and eukaryotes by promoting the glutamine hydrolysis reaction. washington.edunih.gov In human CTPS, GTP also stabilizes the filament structure. nih.gov Structural studies on Drosophila CTPS have shown that GTP binding helps to stabilize the ammonia (B1221849) tunnel that channels the nitrogen from glutamine to the UTP-binding site. nih.govpnas.orgox.ac.uk

Conformational Changes: CTPS exists in a conformational equilibrium between inactive and active states. nih.gov Ligand binding shifts this equilibrium, and polymerization serves to trap the enzyme in one of these states. researchgate.net

In bacteria, CTP binding stabilizes an inactive conformation, which then polymerizes. nih.gov

In eukaryotes, substrate binding stabilizes an active conformation that is prone to polymerization. nih.gov

Cryo-EM structures of human CTPS2 filaments have revealed that the filaments themselves can switch between active and inhibited conformations in response to the local concentrations of substrates and products. researchgate.net This coupling of conformational states among many subunits within a filament allows for a highly cooperative and ultrasensitive regulatory response. researchgate.net

This allosteric regulation via polymerization, driven by ligand-induced conformational changes, represents a fundamental mechanism for controlling metabolic pathways. nih.govprinceton.edu

Physiological Significance of Cytoophidia in Cellular Homeostasis

The formation of CTPS filaments, or cytoophidia, is an evolutionarily conserved phenomenon observed in archaea, bacteria, and eukaryotes, indicating its fundamental importance in cellular function. nih.gov These structures are not static but are highly dynamic, responding to various metabolic and developmental signals to maintain cellular homeostasis. nih.govresearchgate.net

The physiological roles of cytoophidia are multifaceted:

Regulation of Enzyme Activity: As detailed above, cytoophidia directly modulate CTPS activity, either inhibiting it (prokaryotes) or activating it (eukaryotes) to fine-tune the CTP pool according to the cell's needs. nih.govnih.gov This dynamic regulation is crucial for maintaining the proper balance of ribonucleotide pools. nih.gov

Metabolic Compartmentation: The formation of cytoophidia represents a form of intracellular compartmentalization for a metabolic enzyme without the need for a membrane. nih.govnews-medical.net This sequestration can organize and regulate metabolic flux. elifesciences.org

Response to Cellular Cues: Cytoophidium assembly is sensitive to nutrient availability, cellular stress, and developmental programs. nih.govnews-medical.netresearchgate.net For instance, their formation is often observed in rapidly proliferating cells, such as cancer cells, and during specific developmental stages, like oogenesis in Drosophila, where there is a high demand for nucleotides. nih.govnih.gov

Enzyme Stabilization: By sequestering CTPS into filaments, the cell can protect the enzyme from degradation. nih.gov This can serve to buffer the intracellular concentration of CTPS, creating a reserve pool of the enzyme. nih.gov

Roles of Ctp in Core Cellular Processes

Nucleic Acid Synthesis and Processing

CTP is a fundamental precursor for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), and it plays a crucial role in the maturation of transfer RNA (tRNA).

Cytidine (B196190) 5'-triphosphate is one of the four essential ribonucleoside triphosphates, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), that serve as the fundamental building blocks for RNA synthesis during the process of transcription. patsnap.combaseclick.eu In this process, the enzyme RNA polymerase moves along a DNA template and incorporates CTP into the elongating RNA strand whenever it encounters a guanine (B1146940) (G) base in the DNA sequence. patsnap.comfiveable.me

While CTP is a ribonucleotide, it is also a crucial indirect contributor to the synthesis of DNA. DNA is built from deoxyribonucleotides, which differ from ribonucleotides in the sugar component (deoxyribose instead of ribose). CTP serves as the precursor for deoxycytidine triphosphate (dCTP), one of the four deoxynucleoside triphosphates required for DNA replication and repair. patsnap.combaseclick.eu

The conversion process is catalyzed by the enzyme ribonucleotide reductase (RNR). quizlet.comwikipedia.org This enzyme acts on ribonucleoside diphosphates, not triphosphates. youtube.comquizlet.com Therefore, CTP must first be dephosphorylated to cytidine diphosphate (B83284) (CDP). Ribonucleotide reductase then catalyzes the reduction of the ribose sugar in CDP to a deoxyribose sugar, forming deoxycytidine diphosphate (dCDP). wikipedia.orgquizlet.com Subsequently, dCDP is re-phosphorylated to dCTP. This dCTP is then utilized by DNA polymerases as a substrate to be incorporated into new DNA strands during replication, ensuring the accurate maintenance and transfer of genetic information. baseclick.eu

CTP plays an indispensable role in the post-transcriptional maturation of transfer RNA (tRNA) molecules. A critical step for the function of all tRNAs is the presence of a conserved CCA sequence (cytosine-cytosine-adenosine) at their 3'-terminus. grantome.comfrontiersin.org This sequence is the attachment site for the amino acid that the tRNA will carry to the ribosome during protein synthesis. mit.edu

In many organisms, this CCA sequence is not encoded in the tRNA genes and must be added after transcription. embopress.org This addition is performed by a specialized enzyme known as ATP(CTP):tRNA nucleotidyltransferase, or CCA-adding enzyme. grantome.comfrontiersin.org This remarkable enzyme adds the three nucleotides sequentially—two cytidines followed by one adenosine—to the 3' end of the immature tRNA molecule. nih.gov The CCA-adding enzyme utilizes CTP as the substrate for the addition of the two cytosine residues and ATP for the final adenosine residue, accomplishing this task without a nucleic acid template. grantome.comfrontiersin.org This process is essential for generating functional tRNAs and is a key aspect of tRNA quality control. mit.eduembopress.org

Lipid Metabolism and Membrane Biogenesis

Beyond its roles in nucleic acid metabolism, CTP is a central molecule in the biosynthesis of phospholipids (B1166683), which are the primary components of all cellular membranes. patsnap.compatsnap.com

CTP is a key substrate in the primary pathway for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes. nih.govcaldic.com This pathway is known as the CDP-choline pathway or the Kennedy pathway. nih.govwikipedia.org

The pathway involves three main steps:

Choline (B1196258) is phosphorylated by choline kinase to produce phosphocholine (B91661). nih.govwikipedia.org

In the critical second step, CTP reacts with phosphocholine to form cytidine diphosphate-choline (CDP-choline) and pyrophosphate. nih.govoup.com This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). wikipedia.org

Finally, the phosphocholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule by cholinephosphotransferase, yielding phosphatidylcholine. nih.govwikipedia.org

This CTP-dependent activation of phosphocholine is a pivotal control point in the synthesis of this essential membrane lipid. taylorandfrancis.com

The enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the conversion of phosphocholine and CTP into CDP-choline, which is widely considered the rate-limiting and primary regulatory step in the CDP-choline pathway. caldic.comwikipedia.orgnih.gov The regulation of CCT activity is multifaceted and crucial for maintaining membrane lipid homeostasis. nih.gov

A primary mechanism for CCT regulation is its reversible binding to cellular membranes, a property known as amphitropism. nih.gov The enzyme exists in two states: a soluble, inactive form and a membrane-associated, active form. nih.gov Translocation of CCT from the cytosol (or nucleus, for the CCTα isoform) to the membranes of the endoplasmic reticulum and the nuclear envelope activates the enzyme. nih.govnih.gov This translocation is triggered by changes in the lipid composition of the membrane. nih.gov For instance, a decrease in the membrane's phosphatidylcholine content or an increase in lipids that induce membrane curvature stress, such as diacylglycerol or fatty acids, promotes CCT's association with the membrane, thereby stimulating PC synthesis. nih.govmolbiolcell.org

In addition to lipid-mediated regulation, CCT activity is also controlled by phosphorylation. molbiolcell.orgscispace.com The enzyme contains multiple phosphorylation sites, and its phosphorylation state can influence its localization and activity. molbiolcell.org For example, fatty acids can stimulate the dephosphorylation of CCTα, which promotes its association with nuclear membranes and lipid droplets, leading to increased PC synthesis. molbiolcell.org Different isoforms of the CCT enzyme, such as CCTα and CCTβ2, exist and can be differentially regulated and localized within the cell to meet specific needs, such as PC synthesis in axons versus the cell body of neurons. nih.govresearchgate.net

Table of Key Enzymes

Enzyme NameAbbreviationFunctionCellular Process
RNA Polymerase-Synthesizes RNA from a DNA template using ribonucleoside triphosphates (including CTP).Transcription
Ribonucleotide ReductaseRNRConverts ribonucleoside diphosphates (e.g., CDP) to deoxyribonucleoside diphosphates (e.g., dCDP).DNA Synthesis
DNA Polymerase-Synthesizes DNA from a DNA template using deoxyribonucleoside triphosphates (including dCTP).DNA Replication
ATP(CTP):tRNA nucleotidyltransferaseCCA-adding enzymeAdds the CCA sequence to the 3' end of tRNA precursors using CTP and ATP.tRNA Maturation
CTP:phosphocholine cytidylyltransferaseCCTCatalyzes the rate-limiting step in PC synthesis, forming CDP-choline from CTP and phosphocholine.Lipid Metabolism
Choline KinaseCKPhosphorylates choline to form phosphocholine.Lipid Metabolism
CholinephosphotransferaseCPTTransfers phosphocholine from CDP-choline to diacylglycerol to form phosphatidylcholine.Lipid Metabolism

Precursor for Phosphatidylcholine (PC) Synthesis via the CDP-Choline Pathway

Formation of CDP-Choline

The primary pathway for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes, is the Kennedy pathway, also known as the CDP-choline pathway. wikipedia.orgaocs.org In this pathway, Cytidine 5'-triphosphate is indispensable for the formation of the activated choline intermediate, cytidine diphosphate-choline (CDP-choline). nih.gov

Table 1: Key Components in the Formation of CDP-Choline via the Kennedy Pathway

Role Compound/Enzyme Description
Precursor Cytidine 5'-triphosphate (CTP) Provides the cytidine monophosphate (CMP) moiety and the energy for the reaction.
Substrate Phosphocholine The choline source that is activated by CTP.
Enzyme CTP:phosphocholine cytidylyltransferase (CCT) Catalyzes the rate-limiting reaction to form CDP-choline. wikipedia.org
Product CDP-Choline The activated intermediate that donates phosphocholine to diacylglycerol.

| Byproduct | Pyrophosphate (PPi) | Released during the formation of CDP-choline. nih.gov |

Precursor for Phosphatidylethanolamine (B1630911) (PE) Synthesis via the CDP-Ethanolamine Pathway

Analogous to phosphatidylcholine synthesis, the de novo production of phosphatidylethanolamine (PE), another major membrane phospholipid, occurs via the CDP-ethanolamine branch of the Kennedy pathway. mdpi.comcdnsciencepub.com CTP is a crucial precursor in this pathway as well, required for the synthesis of the activated intermediate, CDP-ethanolamine. nih.govfrontiersin.org

The process begins with the phosphorylation of ethanolamine (B43304) to phosphoethanolamine. mdpi.com Subsequently, the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2 or ET) catalyzes the reaction between phosphoethanolamine and CTP to produce CDP-ethanolamine and pyrophosphate. mdpi.comnih.gov This step is the main regulatory point in the de novo synthesis of PE. mdpi.comresearchgate.net Finally, the enzyme CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) facilitates the transfer of the phosphoethanolamine group from CDP-ethanolamine to diacylglycerol, forming phosphatidylethanolamine. mdpi.comcdnsciencepub.com

Involvement in CDP-Diacylglycerol Pathway for Phospholipid Biosynthesis

Besides the Kennedy pathway, CTP is central to an alternative route for synthesizing certain phospholipids, known as the CDP-diacylglycerol pathway. In this mechanism, CTP is used to activate the lipid backbone, phosphatidic acid (PA), rather than the head group. aocs.orgpatsnap.com

The enzyme CDP-diacylglycerol synthase (CDS) catalyzes the reaction of phosphatidic acid with CTP to form the high-energy liponucleotide intermediate, CDP-diacylglycerol (CDP-DAG), releasing pyrophosphate. nih.govnih.gov This activated diacylglycerol unit then serves as the direct precursor for the synthesis of several important phospholipids. nih.gov These include:

Phosphatidylserine (B164497) (PS) (in some organisms)

Phosphatidylinositol (PI) nih.gov

Phosphatidylglycerol (PG) nih.gov

Cardiolipin (B10847521) (CL) nih.govnih.gov

While the synthesis of phosphatidylinositol occurs at the endoplasmic reticulum, cardiolipin is synthesized in the mitochondria, yet both originate from the common CTP-dependent precursor, CDP-diacylglycerol. nih.gov

Interdependence of CTP Levels and Phospholipid Synthesis Pathways

The cellular concentration of CTP, which is regulated by the enzyme CTP synthetase, plays a critical role in determining the metabolic flux between the different phospholipid biosynthesis pathways. nih.govnih.gov CTP synthetase catalyzes the ATP-dependent formation of CTP from Uridine 5'-triphosphate (UTP). nih.gov

Studies, particularly in yeast (Saccharomyces cerevisiae), have shown that the availability of CTP directly influences the rate of phospholipid synthesis. nih.gov Mutations that lead to an elevated cellular level of CTP result in a significant increase in phospholipid synthesis, primarily through the Kennedy pathway (the CDP-choline and CDP-ethanolamine branches). nih.govnih.gov This suggests that the CCT and Pcyt2 enzymes are sensitive to cellular CTP concentrations. nih.gov

Conversely, while an increase in CTP also leads to a higher concentration of CDP-diacylglycerol, it does not proportionally increase the synthesis of phospholipids via this pathway. nih.gov This is partly because key enzymes in the CDP-diacylglycerol pathway, such as phosphatidylserine synthase, can be inhibited by CTP. This differential regulation suggests that high CTP levels favor the synthesis of phospholipids like PC and PE through the Kennedy pathway. nih.gov

Regulation of Lipid Droplet Biogenesis and Expansion

CTP plays an indirect but crucial role in the biogenesis and expansion of lipid droplets (LDs), which are cellular organelles responsible for storing neutral lipids like triacylglycerols. nih.govmolbiolcell.org The surface of these droplets is a monolayer composed primarily of phospholipids, with phosphatidylcholine (PC) being a major component. nih.govresearchgate.net

The synthesis of PC, which is dependent on the CTP-derived intermediate CDP-choline, is tightly linked to lipid droplet dynamics. Fatty acids stimulate the synthesis of PC by promoting the translocation of the rate-limiting enzyme, CCTα, to the inner nuclear membrane and the surface of nuclear lipid droplets (nLDs). nih.govresearchgate.net This movement of CCTα provides the necessary PC for the expanding surface of the growing lipid droplet. molbiolcell.org The activity of Lipin1, an enzyme that provides the diacylglycerol substrate for both triacylglycerol and PC synthesis, is also coupled to this process. Overexpression of Lipin1 increases the formation of nuclear lipid droplets and the associated CCTα, reinforcing the link between CTP-dependent PC synthesis and lipid storage. nih.govmolbiolcell.org

Table 2: CTP's Role in Phospholipid Pathways and Lipid Droplet Formation

Pathway Key CTP-Dependent Step Resulting Product(s) Cellular Location
CDP-Choline Pathway CTP + Phosphocholine → CDP-Choline Phosphatidylcholine (PC) Endoplasmic Reticulum, Golgi
CDP-Ethanolamine Pathway CTP + Phosphoethanolamine → CDP-Ethanolamine Phosphatidylethanolamine (PE) Endoplasmic Reticulum
CDP-Diacylglycerol Pathway CTP + Phosphatidic Acid → CDP-Diacylglycerol Phosphatidylinositol, Phosphatidylglycerol, Cardiolipin Endoplasmic Reticulum, Mitochondria

| Lipid Droplet Biogenesis | CTP-dependent PC synthesis | Provides phospholipids for the droplet monolayer | Nuclear/Cytoplasmic |

Glycosylation Pathways

Role in Sialylation through Formation of CMP-N-acylneuraminic Acid

In addition to lipid synthesis, CTP is essential for specific glycosylation reactions, most notably sialylation. Sialylation is the enzymatic process of adding sialic acid residues to the termini of glycan chains on glycoproteins and glycolipids. These modifications are critical for a wide range of cellular recognition and communication processes. researchgate.netnih.gov

Before sialic acid can be transferred, it must first be activated. This activation step requires CTP. researchgate.net The enzyme CMP-N-acylneuraminic acid synthetase (CMAS) catalyzes the transfer of a cytidine monophosphate (CMP) moiety from CTP to a molecule of N-acylneuraminic acid (a common form of sialic acid). researchgate.netnih.gov This reaction forms the high-energy activated sugar nucleotide, CMP-N-acylneuraminic acid (CMP-Sia), and releases pyrophosphate. nih.gov

This activation reaction is unique in that it occurs predominantly in the cell nucleus in vertebrates. researchgate.netnih.gov The resulting CMP-Sia is then transported to the Golgi apparatus, where it serves as the universal donor substrate for all sialyltransferase enzymes, which catalyze the final transfer of sialic acid to glycoconjugates. nih.govnih.gov Therefore, the CTP-dependent formation of CMP-Sia is an indispensable and rate-limiting step for all cellular sialylation. researchgate.net

Involvement in Dolichol-Phosphate Synthesis for Protein Glycosylation

Protein glycosylation, a critical post-translational modification, is essential for the proper folding, stability, and function of many proteins. A key step in N-linked glycosylation, the most common type, is the synthesis of a lipid-linked oligosaccharide precursor. This process relies on the carrier molecule dolichyl phosphate (B84403), and the synthesis of this carrier is directly dependent on CTP.

Dolichol, a long-chain polyisoprenoid alcohol, must be phosphorylated to its active form, dolichyl phosphate, to serve as an anchor for the growing oligosaccharide chain in the endoplasmic reticulum membrane. columbia.edu This crucial phosphorylation step is catalyzed by the enzyme dolichol kinase, which utilizes CTP as the phosphate donor. columbia.eduwikipedia.org The reaction can be summarized as follows:

Dolichol + CTP → Dolichyl Phosphate + CDP

This CTP-dependent phosphorylation is the terminal step in the de novo biosynthesis of dolichyl phosphate. wikipedia.org The availability of dolichyl phosphate is a rate-limiting factor for N-linked glycosylation, highlighting the importance of CTP in this fundamental cellular process. nih.gov Research has shown that a CTP-dependent dolichol kinase is localized in the endoplasmic reticulum, with its catalytic site facing the cytoplasm, where it can readily access dolichol and CTP to produce dolichyl phosphate for the initiation of oligosaccharide synthesis. nih.gov In yeast, a temperature-sensitive mutant with a defect in the dolichol kinase gene exhibits significantly reduced levels of dolichyl phosphate, leading to incomplete glycosylation of proteins. nih.gov This underscores the essential and specific role of CTP in facilitating protein glycosylation through the synthesis of dolichyl phosphate. nih.govyoutube.com

Cellular Energy Transduction and Signaling

While ATP is the primary energy currency of the cell, CTP also functions as a high-energy molecule, providing the necessary energy for a specific subset of metabolic reactions and potentially acting as a signaling molecule. wikipedia.org

CTP plays a critical role as an energy donor in the biosynthesis of phospholipids, which are the fundamental components of all cellular membranes. nih.govnih.gov In the synthesis of glycerophospholipids, CTP is utilized to activate intermediates, driving the reactions forward. wikipedia.org

One of the major pathways for phospholipid synthesis is the Kennedy pathway, which is responsible for the production of phosphatidylcholine and phosphatidylethanolamine. In this pathway, CTP reacts with phosphocholine or phosphoethanolamine to form CDP-choline or CDP-ethanolamine, respectively. nih.govaocs.org These CDP-activated intermediates then react with diacylglycerol to form the final phospholipid products. The energy stored in the phosphoanhydride bonds of CTP is essential for the formation of these activated intermediates. pharmacy180.com

Similarly, in the synthesis of other phospholipids like phosphatidylinositol and cardiolipin, CTP is used to generate the activated intermediate CDP-diacylglycerol from phosphatidic acid. nih.govaocs.org This CDP-diacylglycerol can then react with various head groups to form a diverse array of phospholipids. The role of CTP in these pathways is not merely catalytic but is fundamental to the energetics of lipid bilayer formation and maintenance.

Emerging research suggests that CTP may also function as an extracellular signaling molecule by interacting with purinergic receptors, specifically the P2X family of ligand-gated ion channels. nih.gov While ATP is the primary endogenous agonist for P2X receptors, some studies have indicated that CTP can also activate certain P2X receptor subtypes, albeit generally with lower potency. nih.govmdpi.com

P2X receptors are involved in a wide range of physiological processes, including neurotransmission, inflammation, and pain perception. frontiersin.orgpatsnap.com The activation of these receptors by an agonist leads to the opening of a non-selective cation channel, resulting in membrane depolarization and an influx of calcium ions, which in turn triggers various downstream cellular responses. frontiersin.orgpatsnap.com

The interaction of CTP with P2X receptors appears to be complex and may be subtype-specific. Some research has indicated that P2X receptors are not typically activated by CTP. nih.gov However, other studies have shown that under certain conditions, CTP can act as a P2X receptor agonist. For instance, one study demonstrated that low, non-activating concentrations of ATP could sensitize P2X2 receptors to subsequent activation by CTP. nih.gov This suggests a modulatory role for ATP in CTP-mediated signaling. Another study on agonist-tethered P2X7 receptors found that the receptor's selectivity was relaxed, allowing for activation by CTP. nih.gov The binding motifs for agonists like CTP on P2X receptors are thought to be similar to those for ATP. mdpi.com

The potential for CTP to act as a signaling molecule in the purinergic system opens up new avenues for understanding cellular communication and could have implications for the development of novel therapeutic agents targeting P2X receptors. Further research is needed to fully elucidate the specific P2X receptor subtypes that respond to CTP and the physiological contexts in which this signaling is relevant.

Structural Biology and Mechanistic Insights of Ctp Synthetase Ctps

Quaternary Structure and Oligomeric States (Monomer, Dimer, Tetramer)

CTP synthetase activity is intrinsically linked to its quaternary structure. The enzyme can exist in several oligomeric states, primarily as inactive monomers and dimers, and as an active tetramer. wikipedia.orgnih.gov In the absence of its substrates, ATP and UTP, CTPS typically exists as an inactive monomer or dimer. wikipedia.orgnih.gov The transition to the functionally active homotetrameric state is induced by the binding of these nucleotide substrates. wikipedia.orgnih.govresearchgate.net

This nucleotide-dependent oligomerization is a key aspect of the enzyme's regulation. The formation of the tetramer is essential for catalytic activity because the active sites are located at the interface between subunits. wikipedia.orgnih.govnih.gov Specifically, three of the four monomers in the tetrameric assembly contribute to the formation of each active site. wikipedia.orgnih.gov This arrangement suggests that the dimer-to-tetramer equilibrium, modulated by substrate availability, plays a crucial role in the positive cooperativity observed for substrate binding. nih.govresearchgate.net The product, CTP, can also influence the oligomeric state, in some cases promoting the formation of an inactive tetrameric conformation as part of a feedback inhibition mechanism. researchgate.net

Oligomeric StateActivityInducers
Monomer InactiveLow enzyme concentration, absence of substrates
Dimer InactiveIntermediate enzyme concentration, absence of substrates
Tetramer ActiveBinding of substrates ATP and UTP

Domain Architecture (Glutamine Amidotransferase and Amidoligase Domains)

Each monomer of CTP synthetase is a bifunctional protein composed of two principal domains: an N-terminal amidoligase (AL) domain and a C-terminal glutamine amidotransferase (GAT) domain. researchgate.netnih.govnih.gov These two domains are connected by a flexible α-helical linker. researchgate.netnih.gov

Amidoligase (AL) Domain: This N-terminal domain, also referred to as the synthetase domain, is responsible for binding ATP and UTP. It catalyzes the ATP-dependent phosphorylation of UTP to create a reactive intermediate, which is then aminated to form CTP. nih.govelifesciences.org The structure of this domain shares homology with dethiobiotin (B101835) synthetase. nih.gov

Glutamine Amidotransferase (GAT) Domain: The C-terminal GAT domain belongs to the Class I glutamine-dependent amidotransferases. nih.govmdpi.com Its function is to hydrolyze glutamine, producing glutamate (B1630785) and ammonia (B1221849). nih.govebi.ac.uk This domain contains a conserved catalytic triad (B1167595) (Cys-His-Glu) essential for its glutaminase (B10826351) activity. ebi.ac.uk

The ammonia produced in the GAT domain is the nitrogen source for the amination of UTP in the AL domain. A remarkable feature of the enzyme's architecture is an intramolecular tunnel, approximately 25 Å in length, that connects the active sites of the GAT and AL domains. nih.govresearchgate.net This channel facilitates the direct transfer of the highly reactive ammonia intermediate from its site of generation to its site of utilization, preventing it from diffusing into the solvent and protecting it from protonation. nih.govnih.gov

Active Site Characterization and Substrate/Product Binding Pockets

GAT Domain Active Site: This site is responsible for binding and hydrolyzing glutamine to produce ammonia. wikipedia.org The allosteric activator Guanosine (B1672433) 5'-triphosphate (GTP) binds in a cleft between the GAT and AL domains, stimulating the glutaminase activity. wikipedia.orgnih.govpnas.org

AL Domain Active Site: This is a more complex site formed at the interface of three adjacent monomers within the tetramer. nih.govresearchgate.net It contains distinct but overlapping binding pockets for the substrates ATP and UTP. wikipedia.orgnih.gov The binding of ATP and UTP is required for tetramerization and subsequent catalysis. wikipedia.org The reaction proceeds via the phosphorylation of the O4 oxygen of UTP by ATP, forming a 4-phosphoryl UTP intermediate. wikipedia.orgwikipedia.org This intermediate then reacts with the ammonia channeled from the GAT domain to produce CTP. wikipedia.org

Product Binding and Inhibition: The product, CTP, acts as a feedback inhibitor. wikipedia.org Structural studies have revealed that CTP can bind to the AL domain in a manner that overlaps with the UTP binding site, thereby competitively inhibiting the enzyme. nih.govnih.gov More recent cryo-EM studies on human and Drosophila CTPS have shown that CTP can bind to two distinct sites: one that overlaps with the UTP substrate site (site 1) and another that overlaps with the ATP binding site (site 2). nih.govresearchgate.net This dual-site binding allows CTP to inhibit the enzyme by competing with both nucleotide substrates, providing a more robust layer of feedback regulation. nih.gov

Conformational Dynamics and Allosteric Transitions

The activity of CTP synthetase is tightly regulated through significant conformational changes and allosteric transitions. A key event is the structural transition from an "open" inactive state to a "closed" active state upon substrate binding. pnas.org

The binding of ATP and UTP to the AL domain induces a conformational change that promotes the formation of the active tetramer and brings the GAT and AL domains closer together. researchgate.netmdpi.com This movement is crucial for the formation and integrity of the ammonia tunnel that connects the two active sites. mdpi.com

GTP acts as a critical allosteric activator. wikipedia.org Its binding to a site located between the GAT and AL domains induces further conformational changes that are essential for efficient glutamine hydrolysis. mdpi.comresearchgate.net These GTP-induced changes are thought to stabilize a protein conformation that is optimal for catalysis in the GAT domain and also help maintain the ammonia tunnel's structure, thus coordinating the two distinct reactions of the enzyme. mdpi.com The product CTP, on the other hand, can induce a shift back to an inactive conformation, providing feedback inhibition. researchgate.net This dynamic interplay of substrate, product, and allosteric effector binding allows the cell to precisely control the intracellular pool of CTP. wikipedia.org

High-Resolution Structural Studies (X-ray Crystallography, Cryo-Electron Microscopy)

Our understanding of CTPS structure and function has been profoundly advanced by high-resolution structural techniques, primarily X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). The first crystal structures of bacterial CTPS (from E. coli and Thermus thermophilus) were solved in the early 2000s, revealing the tetrameric architecture and the bifunctional nature of the monomers. nih.govpnas.org These initial studies provided the foundational framework for understanding the enzyme's mechanism, including the location of the active sites and the presence of the ammonia tunnel. nih.gov Subsequently, the crystal structure of the synthetase domain of human CTPS was determined, confirming the conserved homotetrameric arrangement. nih.govresearchgate.net

Cryo-EM has become particularly powerful for capturing the enzyme in its various functional states, including large filamentous assemblies. This technique has provided near-atomic resolution structures of CTPS from different species, such as Drosophila and humans, in complex with all its substrates and products. nih.govnih.govpnas.org These cryo-EM studies have been instrumental in visualizing the precise binding modes of ligands, observing reaction intermediates, and elucidating the conformational changes that underpin allosteric regulation and catalysis. nih.govox.ac.uk

TechniqueOrganism/IsoformKey Insights
X-ray Crystallography E. coli, T. thermophilusRevealed the fundamental 222 symmetric tetramer, domain architecture, and the ammonia channel. nih.govresearchgate.net
X-ray Crystallography Human CTPS (synthetase domain)Confirmed conserved tetrameric structure in eukaryotes; identified phosphate-binding sites. nih.govresearchgate.net
Cryo-Electron Microscopy E. coli, Human CTPS1Determined the structure of CTPS filaments, revealing different conformations linked to inhibition (bacterial) vs. activation (human). nih.govresearchgate.net
Cryo-Electron Microscopy Drosophila CTPSAchieved near-atomic resolution of the substrate-bound state, precisely locating all ligands and revealing the GTP binding mode. nih.govpnas.org
Cryo-Electron Microscopy Human CTPS1 and CTPS2Elucidated the structural basis for isoform-specific inhibition by small molecules and CTP. nih.govresearchgate.net

A fascinating aspect of CTPS regulation is its ability to self-assemble into large, micron-scale filamentous structures, sometimes referred to as cytoophidia. wikipedia.org This polymerization is a conserved behavior observed from bacteria to humans. princeton.edu High-resolution cryo-EM studies have revealed that these filaments are composed of stacked CTPS tetramers. nih.govelifesciences.org

Crucially, the functional consequence of filament formation differs between species. researchgate.netprinceton.edu

In bacteria like E. coli , polymerization is induced by the product CTP and leads to the inhibition of enzyme activity. nih.govelifesciences.org The structure of the bacterial filament shows that polymerization sterically hinders a conformational change necessary for catalysis, effectively sequestering the enzyme in an inactive state. elifesciences.org This mechanism allows the cell to buffer CTP levels and maintain nucleotide homeostasis. nih.gov

In humans , the opposite effect is observed for the CTPS1 isoform. Filament assembly is induced by substrates and results in increased catalytic activity. researchgate.netprinceton.edu The cryo-EM structure of the human CTPS1 filament revealed a novel, active conformation of the enzyme that is distinct from the inhibited conformation seen in bacterial filaments. nih.govresearchgate.net This suggests that for humans, filamentation may serve to enhance CTP production in response to high metabolic demand, such as during lymphocyte proliferation. researchgate.netprinceton.edu

In humans, two isoforms, CTPS1 and CTPS2, share approximately 74-75% amino acid identity. life-science-alliance.orgnih.gov Despite their similarity, they play differential roles, particularly in cell proliferation, and exhibit distinct regulatory properties. life-science-alliance.org

Feedback Inhibition: CTPS1 is less sensitive to feedback inhibition by CTP compared to CTPS2. nih.gov This property is consistent with the role of CTPS1 in sustaining high levels of CTP required for the rapid proliferation of cells like activated T lymphocytes. nih.gov

Filament Formation: Both human isoforms can form filaments, but with different regulatory consequences. CTPS1 filaments are associated with increased activity, whereas CTPS2 filaments appear to facilitate highly cooperative regulation by dynamically switching between substrate- and product-bound states. nih.gov

Inhibitor Selectivity: Cryo-EM structures have revealed the basis for isoform-specific small-molecule inhibitors. Selectivity for CTPS1 over CTPS2 can be attributed to a single amino acid difference in one of the CTP-binding inhibitory sites. nih.gov

These structural and functional distinctions underscore how the two isoforms are adapted for different physiological roles, with CTPS1 being crucial for proliferative bursts and CTPS2 meeting CTP demands in other tissues. life-science-alliance.orgnih.gov

Advanced Research Methodologies and Model Systems for Ctp Studies

In Vitro Enzymatic Assays and Kinetic Characterization

In vitro enzymatic assays are fundamental to characterizing the catalytic activity and regulatory properties of CTP synthase. These assays typically monitor the conversion of uridine-5'-triphosphate (UTP) to CTP. A common method involves incubating the purified enzyme with its substrates—UTP, adenosine-5'-triphosphate (B57859) (ATP), and an amino group donor (glutamine or ammonia)—and then quantifying the CTP produced over time. High-performance liquid chromatography (HPLC) is frequently used to separate and quantify the nucleotide products of the reaction. nih.gov

Kinetic studies have been invaluable for understanding the complex regulation of CTPS. These analyses have revealed that GTP acts as an allosteric activator, stimulating the glutaminase (B10826351) activity of the enzyme without significantly affecting the rate of CTP formation from ammonia (B1221849). nih.gov Kinetic assays have also been crucial in determining the Michaelis-Menten constants (Km) for the substrates of CTPS. For instance, in Arabidopsis thaliana, the apparent affinities for ATP and glutamine were determined to be 0.32 mM and 0.12 mM, respectively. nih.gov Furthermore, kinetic analysis is essential for characterizing the effects of inhibitors, including the product CTP, which acts as a feedback inhibitor by competing with UTP for the binding site. wikipedia.orgpnas.org

A summary of kinetic parameters for CTP synthase from different organisms is presented in the table below.

OrganismSubstrateApparent Km (mM)Reference
Arabidopsis thaliana (CTPS3)ATP0.32 ± 0.015 nih.gov
Arabidopsis thaliana (CTPS3)Glutamine0.12 ± 0.02 nih.gov
Arabidopsis thaliana (CTPS3)UTP0.44 ± 0.1 nih.gov

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways. nih.gov In the context of CTP metabolism, cells can be cultured in media containing stable isotope-labeled precursors, such as 13C-labeled glucose or 15N-labeled glutamine. creative-proteomics.com Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is then used to detect the incorporation of these isotopes into CTP and other related metabolites. This allows researchers to delineate the contributions of different pathways (e.g., de novo synthesis vs. salvage pathways) to the CTP pool. creative-proteomics.com

Metabolic flux analysis (MFA) extends the principles of stable isotope tracing to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.org By measuring the isotopic labeling patterns of various metabolites over time, MFA can provide a detailed, quantitative map of cellular metabolism. creative-proteomics.com This approach is particularly useful for understanding how CTP synthesis is integrated with other central metabolic pathways and how these fluxes are altered in different physiological or pathological states, such as cancer. wikipedia.org

Genetic Engineering and Gene Perturbation Models

Genetic engineering and the use of model organisms are indispensable for studying the physiological roles of CTP and CTPS in vivo. These models allow for the controlled manipulation of gene expression to investigate the consequences of altered CTP synthesis.

Gene knockout (complete removal of a gene) and knockdown (reduction of gene expression) studies have been instrumental in revealing the essential functions of CTPS.

Saccharomyces cerevisiae : Studies in yeast have shown that destabilizing the active tetrameric form of CTPS can lead to the formation of filamentous structures, suggesting a link between enzyme activity and its subcellular organization. molbiolcell.org

Arabidopsis thaliana : This plant model has five CTPS isoforms. While single knockouts of four isoforms show no obvious phenotype, a knockout of the CTPS2 gene is embryo-lethal, indicating its critical and non-redundant role during development. frontiersin.orgnih.gov Downregulation of CTPS2 using artificial microRNA (amiRNA) technology leads to defects in chlorophyll (B73375) accumulation and photosynthesis, highlighting the importance of CTP for chloroplast development. frontiersin.orgnih.gov

Drosophila melanogaster : In the fruit fly, mutations in the CTPS gene have been shown to affect collective cell migration. nih.gov Studies in Drosophila have also been crucial in discovering that CTPS can form filamentous structures called cytoophidia, which are thought to play a role in regulating enzyme activity. scispace.com

Model organisms can be used to express and study human CTPS isoforms. This approach is valuable for characterizing the properties of human enzymes in a simplified, genetically tractable system. For example, expressing human CTPS1 and CTPS2 in Drosophila S2 cells has allowed for the investigation of their differential abilities to form cytoophidia, providing insights into their specific roles in human cells.

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis involves making specific changes to the amino acid sequence of a protein to investigate the function of individual residues. This technique has been extensively used to study CTPS. By altering amino acids in the active site or in regulatory domains, researchers have been able to:

Map regions involved in GTP-dependent activation : Mutagenesis studies have identified specific residues and loops within the glutamine amidotransferase (GAT) domain that are crucial for GTP binding and the subsequent allosteric activation of the enzyme. nih.gov

Investigate substrate and product binding : Mutations in the N-terminal ammonia ligase domain have been created to reduce product inhibition by CTP, thereby enhancing the catalytic activity of the enzyme. oup.com For example, a single mutation (E161K in human CTPS) can significantly reduce CTP binding and feedback inhibition. pnas.org

Elucidate the mechanism of ammonia tunneling : The structure of CTPS includes an intramolecular tunnel for the transfer of ammonia from the GAT domain to the synthetase domain. Site-directed mutagenesis has been used to probe the residues lining this tunnel and understand their role in coordinating the two catalytic activities of the enzyme. nih.gov

CTPS Variant (Organism)MutationObserved EffectReference
Corynebacterium glutamicumD160ELowered product inhibition by reducing CTP binding affinity oup.com
Corynebacterium glutamicumE162ALowered product inhibition by reducing CTP binding affinity oup.com
Corynebacterium glutamicumE168KLowered product inhibition by reducing CTP binding affinity oup.com
Human (hCTPS)E161KImpairs CTP binding, promoting CTP synthesis pnas.org

Development and Application of CTPS Enzyme Inhibitors for Research Probes (e.g., 6-diazo-5-oxo-L-norleucine, DON)

Enzyme inhibitors are powerful tools for probing the function of enzymes in both in vitro and cellular contexts. For CTPS, the glutamine analog 6-diazo-5-oxo-L-norleucine (DON) has been a particularly important research probe. wikipedia.org

DON is a covalent inhibitor that reacts with a cysteine residue in the active site of the GAT domain, thereby inactivating the enzyme. nih.gov Its use has been critical in several areas of CTP research:

Structural Studies : The cryo-electron microscopy structure of Drosophila CTPS has been solved with DON covalently bound, providing a detailed snapshot of the enzyme's active site and the ammonia tunnel. nih.govpnas.org

Cellular Function : Treating cells with DON allows researchers to study the consequences of acute CTP depletion. For instance, DON treatment has been shown to induce the formation of cytoophidia in Drosophila follicle cells. scispace.com

Therapeutic Development : Because of the increased demand for nucleotides in rapidly proliferating cells, CTPS is a target for anticancer and antiviral therapies. pnas.orgpatsnap.com DON itself has shown robust anticancer efficacy, although its clinical use has been limited by toxicity. nih.gov The study of DON and other novel CTPS inhibitors continues to be an active area of research for developing more targeted therapeutic agents. frontiersin.orgasm.org

Spectroscopic Techniques for Enzyme-Ligand Interaction Analysis (e.g., Fluorescence Spectroscopy)

Fluorescence spectroscopy is a powerful technique for investigating the interactions between Cytidine (B196190) 5'-triphosphate (CTP) and enzymes in real-time. This method relies on changes in the fluorescence properties of intrinsic fluorophores, such as tryptophan and tyrosine residues in the enzyme, or extrinsic fluorescent probes upon CTP binding. These changes can provide valuable information about binding affinity, conformational changes, and the kinetics of the interaction.

Stopped-flow fluorescence spectroscopy is particularly useful for studying the rapid kinetics of enzyme-CTP interactions. edinst.com By rapidly mixing the enzyme and CTP solutions, researchers can monitor the change in fluorescence intensity over time to determine kinetic constants. edinst.comresearchgate.net For example, the binding of CTP to an enzyme can quench the intrinsic tryptophan fluorescence, and the rate of this quenching can be used to calculate the association and dissociation rate constants. edinst.com

A common application of this technique is in studying the kinetics of nucleotide incorporation by polymerases. nih.gov Fluorescence-based assays can measure the rate constants of single nucleotide incorporation, providing insights into the efficiency and fidelity of transcription and replication processes. nih.gov By using fluorescent nucleotide analogs or labeling the enzyme or nucleic acid with a fluorescent probe, researchers can directly observe the binding and incorporation of CTP.

Table 1: Applications of Fluorescence Spectroscopy in CTP-Enzyme Interaction Studies

Parameter MeasuredExperimental ApproachInformation Gained
Binding Affinity (Kd)Titration of enzyme with CTP and monitoring changes in fluorescence intensity.Quantifies the strength of the interaction between CTP and the enzyme.
Conformational ChangesMonitoring changes in the wavelength of maximum emission or fluorescence anisotropy upon CTP binding.Reveals structural rearrangements in the enzyme induced by CTP binding.
Kinetics of Binding (kon, koff)Using stopped-flow fluorescence to measure the change in fluorescence over time after rapid mixing of enzyme and CTP. edinst.comDetermines the rates of association and dissociation of the CTP-enzyme complex.
Enzyme ActivityUsing a fluorescently labeled substrate to monitor product formation in the presence of CTP. jasco-global.comMeasures the rate of the enzymatic reaction. jasco-global.com

Computational Modeling and Systems Biology Approaches to CTP Metabolism

Kinetic modeling of pyrimidine (B1678525) biosynthesis pathways provides a quantitative framework for understanding the complex network of reactions that lead to CTP synthesis. These models use systems of ordinary differential equations to describe the concentrations of metabolites over time, taking into account the kinetic parameters of each enzyme in the pathway.

Systems biology workflows can support the diagnosis of inherited metabolic disorders related to pyrimidine metabolism by linking biological pathway knowledge with clinical data. medrxiv.org These models can also be used to analyze various types of "omics" data, including transcriptomics and metabolomics, to provide a comprehensive view of pathway dynamics. medrxiv.org

The pyrimidine biosynthesis pathway is tightly regulated by feedback mechanisms, with CTP itself acting as an inhibitor of key enzymes like CTP synthetase (CTPS). nih.govescholarship.orgresearchgate.net This feedback inhibition is a critical mechanism for maintaining homeostasis of nucleotide pools. creative-proteomics.comnih.gov Computational models are instrumental in analyzing how these feedback loops control the dynamics of the pathway.

CTP acts as a competitive inhibitor of the substrate UTP for CTP synthetase. nih.gov Structural studies have revealed that CTP binds to a site adjacent to the UTP binding site, explaining the competitive inhibition mechanism. nih.govescholarship.org Mutations that disrupt this CTP-binding site can lead to resistance to certain drugs and a significant increase in intracellular CTP levels. nih.govescholarship.org

Mathematical models have shown that the pyrimidine biosynthesis system can exhibit oscillatory dynamics under certain conditions. nih.gov These oscillations in metabolite concentrations are thought to be driven by the negative feedback loops within the pathway. nih.gov The analysis of these models can help to understand the intrinsic oscillatory potential of the nucleotide biosynthesis system. nih.gov

Investigational Paradigms in Specialized Biological Systems

Intracellular parasites like Toxoplasma gondii and Plasmodium falciparum often have distinct metabolic pathways compared to their hosts, making these pathways attractive targets for drug development. frontiersin.org Both of these parasites rely heavily on the de novo pyrimidine biosynthesis pathway for survival, as they cannot salvage pyrimidines from the host cell. frontiersin.orgnih.gov

In Toxoplasma gondii, CTP synthase (TgCTPS) has been identified as an essential enzyme for the parasite's survival. frontiersin.orgnih.govnih.gov Inhibition of TgCTPS disrupts the lytic cycle of the parasite, highlighting its potential as a drug target. nih.govnih.gov Interestingly, TgCTPS can form filamentous structures known as cytoophidia, which are thought to be a form of enzyme regulation. frontiersin.orgnih.govnih.gov

Similarly, Plasmodium falciparum, the parasite responsible for malaria, is dependent on its own de novo pyrimidine synthesis. nih.govnih.gov The enzymes in this pathway, including CTP synthase, are considered promising targets for antimalarial drugs. nih.govresearchgate.net The differences between the parasite and human enzymes could be exploited to develop selective inhibitors.

Table 2: Key Enzymes in Pyrimidine Biosynthesis of Intracellular Parasites

EnzymeParasiteSignificance
CTP synthase (CTPS)Toxoplasma gondiiEssential for parasite survival and virulence. frontiersin.orgnih.govnih.gov Forms regulatory filamentous structures. frontiersin.orgnih.govnih.gov
Dihydroorotate (B8406146) dehydrogenase (DHODH)Plasmodium falciparumA well-studied drug target in the pyrimidine pathway. nih.gov
Orotate (B1227488) phosphoribosyltransferase (OPRT)Plasmodium falciparumEssential for the parasite as it cannot salvage pyrimidines. yu.edu

Rapidly replicating viruses, particularly RNA viruses like SARS-CoV-2, place a high demand on the host cell's nucleotide pools, including CTP. nih.gov CTP is not only a building block for the viral genome but is also essential for the synthesis of the viral envelope, protein glycosylation, and the maturation of transfer RNAs (tRNAs) required for protein synthesis. oup.comresearchgate.netnih.gov

SARS-CoV-2 infection has been shown to activate the host cell's CTP synthetase 1 (CTPS1) to promote de novo CTP synthesis, which in turn fuels viral replication. nih.govasm.org Several SARS-CoV-2 proteins, including ORF7b and ORF8, have been found to interact with and activate CTPS1. nih.gov This highlights the intricate ways in which the virus manipulates host cell metabolism to its advantage.

The reliance of viruses on host CTP pools makes the enzymes involved in CTP synthesis potential targets for antiviral therapies. nih.gov Inhibiting CTPS1, for example, could deplete the CTP supply available for viral replication. nih.gov Furthermore, understanding the interaction between viral polymerases and CTP at a molecular level is crucial for the design of nucleotide analog inhibitors that can terminate viral replication. nih.gov Molecular dynamics simulations are being used to study the incorporation of CTP and its analogs into the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Studies in Plant Systems (e.g., Arabidopsis) on Cytosolic CTP Production

The study of CTP synthesis in the model plant Arabidopsis thaliana reveals a complex system where CTP production, although occurring exclusively in the cytosol, is critical for processes within cellular organelles, particularly chloroplasts. researchgate.netfrontiersin.orgnih.gov Plant pyrimidine de novo biosynthesis is a multi-compartmental process, beginning in the plastid and mitochondrion, but culminating in the cytosol with the formation of uridine (B1682114) monophosphate (UMP). frontiersin.orgnih.govoup.comnih.gov UMP is subsequently phosphorylated to Uridine-5'-triphosphate (UTP), the direct precursor for CTP. frontiersin.orgnih.gov

The final, rate-limiting step of this pathway—the amination of UTP to CTP—is catalyzed by CTP synthase (CTPS). nih.govfrontiersin.org Arabidopsis possesses five distinct CTPS isoforms, designated CTPS1 through CTPS5, all of which are located in the cytosol. researchgate.netfrontiersin.orgnih.govscdi-montpellier.fr These isoforms exhibit high similarity in their amino acid sequences but have different tissue-specific expression patterns, suggesting specialized roles. frontiersin.orgnih.gov

Research has particularly highlighted the importance of the CTPS2 isoform. While single T-DNA insertion mutants for CTPS1, CTPS3, CTPS4, and CTPS5 show no obvious abnormal phenotypes, generating a homozygous knockout mutant for CTPS2 has been unsuccessful, indicating that its loss is embryo-lethal. nih.govnih.govwsu.edudntb.gov.ua This finding underscores the essential and non-redundant function of CTPS2 during embryonic development. nih.govdntb.gov.ua

To overcome the lethality of knockout mutants, researchers have employed amiRNA (artificial microRNA) technology to downregulate CTPS2 expression. These studies have yielded significant insights:

Photosynthesis and Chloroplast Development : Plants with reduced CTPS2 levels show defects in chlorophyll accumulation and impaired photosynthetic performance, especially during early seedling development. researchgate.netfrontiersin.orgnih.govnih.gov

Plastid Genome Maintenance : The downregulation of cytosolic CTPS2 leads to a reduced plastid DNA copy number and decreased levels of 16S and 23S chloroplast ribosomal RNA. researchgate.netfrontiersin.orgnih.govnih.govscdi-montpellier.fr This demonstrates that a sufficient supply of cytosolic CTP is a limiting factor for the synthesis of DNA and RNA within the chloroplasts. researchgate.netfrontiersin.org

Regulation of CTPS activity in plants occurs at multiple levels. The enzymes are allosterically activated by Guanosine-5'-triphosphate (GTP) and are subject to feedback inhibition by their product, CTP. frontiersin.orgnih.govnih.gov Furthermore, a fascinating regulatory mechanism involves the formation of large filamentous structures known as cytoophidia. nih.govwsu.edu In Arabidopsis, CTPS3, CTPS4, and CTPS5 have been observed to form these filaments, whereas CTPS1 and CTPS2 typically appear as soluble proteins. frontiersin.orgwsu.edunih.gov This differential ability to polymerize suggests an additional layer of functional regulation, potentially sequestering the enzyme to modulate its activity. wsu.edu

IsoformKey Characteristics & Research Findings
CTPS1Appears as a soluble protein, not observed to form filaments. wsu.edu T-DNA insertion mutants show no apparent phenotype. wsu.edu
CTPS2Essential for embryo development (knockout is lethal). nih.govnih.govwsu.edu Downregulation impairs photosynthesis, chlorophyll accumulation, and reduces plastid genome copy number. researchgate.netfrontiersin.orgnih.gov Appears as a soluble protein. wsu.edu
CTPS3Able to form filamentous structures (cytoophidia). wsu.edunih.gov Recombinant CTPS3 has been used to determine kinetic properties for a representative plant enzyme. wsu.edunih.gov
CTPS4Transcript levels are significantly upregulated during abiotic stress conditions like drought and high salinity. frontiersin.org Forms filamentous structures and can colocalize with CTPS3. frontiersin.org
CTPS5Expression is exclusively found in developing embryos. wsu.edunih.gov Capable of forming filamentous structures. wsu.edu

CTP Synthesis and Regulation in Microbial Metabolism (e.g., Escherichia coli)

In the microbial model organism Escherichia coli, CTP synthase, encoded by the pyrG gene, is the sole enzyme responsible for the de novo synthesis of CTP. uniprot.orgnih.govebi.ac.uk It catalyzes the ATP-dependent amination of UTP, utilizing either L-glutamine or ammonia as the nitrogen donor. uniprot.orguniprot.org The enzyme is a bifunctional protein composed of an N-terminal synthase domain and a C-terminal glutamine amide transfer (GAT) domain. uniprot.orgnih.gov The GAT domain hydrolyzes glutamine to produce ammonia, which is then channeled through the enzyme's interior to the synthase domain where it reacts with an activated UTP intermediate to form CTP. nih.govwikipedia.org

The regulation of E. coli CTP synthase (EcCTPS) is a paradigm of metabolic control, integrating signals from various cellular pathways to precisely manage the intracellular CTP pool. This intricate regulation occurs through several mechanisms:

Allosteric Regulation : The activity of EcCTPS is allosterically controlled by ribonucleotides. Guanosine-5'-triphosphate (GTP) acts as an activator, particularly for the glutamine-dependent reaction, thereby balancing the pools of purine (B94841) and pyrimidine nucleotides. uniprot.orgnih.govwikipedia.org Conversely, the reaction's end product, CTP, serves as a potent feedback inhibitor, preventing its own overproduction. uniprot.orgwikipedia.orgnih.gov

Substrate Cooperativity : The enzyme exhibits positive cooperativity for its substrates, ATP and UTP. lookchem.com The binding of these substrates promotes the assembly of inactive dimers into active tetramers, which is the functional quaternary state of the enzyme. nih.govnih.gov

Filamentation as a Regulatory Switch : A key feature of EcCTPS regulation is its ability to polymerize into large-scale, micrometer-long filaments. nih.govelifesciences.org This filament formation is not a random aggregation but a highly regulated process induced by the inhibitor CTP. nih.govelifesciences.org The filamentous state represents an inactive, storage form of the enzyme. This mechanism allows for an ultrasensitive, switch-like control over CTP synthesis; when CTP levels are high, the enzyme is sequestered into inactive filaments, and when CTP levels drop, the filaments disassemble, releasing active enzyme. elifesciences.org Studies using a mutant version of CTPS (CTPSE277R) that is unable to polymerize showed that these bacteria have significant growth defects and disregulated nucleotide metabolism, confirming the physiological importance of filamentation-mediated regulation. elifesciences.org

Regulatory MechanismDescription of Role in E. coli CTP Synthase (PyrG)
Allosteric ActivationGuanosine-5'-triphosphate (GTP) allosterically activates the enzyme, enhancing the use of glutamine as a nitrogen source. This helps to balance purine and pyrimidine pools. uniprot.orgwikipedia.org
Feedback InhibitionThe final product, Cytidine-5'-triphosphate (CTP), acts as an allosteric inhibitor, binding to the enzyme to prevent its own overproduction. uniprot.orgwikipedia.orgnih.gov
Quaternary StructureThe enzyme transitions from inactive dimers to active tetramers. This assembly is promoted by the binding of substrates ATP and UTP. nih.govnih.gov
Polymerization/FilamentationIn the presence of high CTP concentrations, active tetramers polymerize into large, inactive filaments. This serves as a reversible, switch-like mechanism to shut down activity and store the enzyme. nih.govelifesciences.org
Redox State SensingThe enzyme is inhibited by nicotinamide (B372718) cofactors, primarily NADH and NADPH. This links CTP synthesis to the overall redox and energy status of the cell. nih.govnih.gov

Q & A

Q. How should CTP-Na₂ be stored to ensure stability in laboratory settings?

Methodological Answer: CTP-Na₂ should be stored at −20°C in a desiccated environment to prevent hydrolysis and degradation. The compound is hygroscopic, and exposure to moisture can lead to phosphate group hydrolysis, reducing its efficacy in enzymatic reactions. For short-term use (e.g., working aliquots), storage at 4°C is acceptable for up to one week. Always use airtight containers to minimize oxidation .

Q. What methods are recommended for quantifying CTP-Na₂ purity in solution?

Methodological Answer:

  • HPLC (High-Performance Liquid Chromatography): Use a C18 reverse-phase column with UV detection at 270 nm (λmax for cytidine derivatives). Mobile phase: 50 mM ammonium acetate (pH 5.0) and methanol (95:5 v/v) .
  • UV-Vis Spectrophotometry: Measure absorbance at 270 nm (ε = 9.1 × 10³ M⁻¹cm⁻¹). Ensure solutions are diluted to an optical density (OD) < 1.0 to avoid saturation .
  • Mass Spectrometry (MS): Confirm molecular integrity using ESI-MS (expected m/z: 527.12 for [M+H]⁺) .

Q. How is CTP-Na₂ utilized in in vitro RNA synthesis protocols?

Methodological Answer: CTP-Na₂ serves as a critical substrate for RNA polymerases. Key considerations:

  • Optimal Concentration: 0.5–1.0 mM in transcription buffers. Excess CTP-Na₂ (>2 mM) may inhibit T7 RNA polymerase due to pyrophosphate accumulation .
  • Buffer Compatibility: Use Tris-HCl (pH 7.5–8.0) with 6–8 mM Mg²⁺. Avoid EDTA, which chelates Mg²⁺ and reduces polymerase activity .
  • Quality Control: Verify RNA yield via agarose gel electrophoresis and quantify using ribogreen assays .

Advanced Research Questions

Q. How can researchers address discrepancies in CTP-Na₂-dependent enzyme inhibition studies (e.g., aspartate transcarbamylase)?

Methodological Answer: Discrepancies often arise from:

  • Purity Variability: Batch-dependent impurities (e.g., CDP contamination) can alter inhibition kinetics. Validate purity via HPLC before experiments .
  • Buffer Ionic Strength: High NaCl (>150 mM) reduces CTP-Na₂ binding affinity. Optimize ionic strength using KCl (50–100 mM) to stabilize enzyme-CTP interactions .
  • Competitive Analogs: Use non-hydrolysable analogs (e.g., CTPγS) to distinguish allosteric vs. catalytic effects .

Q. What experimental designs are recommended for studying CTP-Na₂ as a ligand-gated ion channel agonist?

Methodological Answer:

  • Electrophysiology: Use patch-clamp assays on HEK293 cells expressing P2X receptors. Apply CTP-Na₂ (10–100 µM) in extracellular solution and monitor current amplitude .
  • Calcium Imaging: Load cells with Fluo-4 AM and measure Ca²⁺ influx upon CTP-Na₂ stimulation (EC₅₀ typically 20–50 µM) .
  • Control Experiments: Compare responses with ATP (P2X agonist) and use suramin (P2X antagonist) to confirm specificity .

Q. How does CTP-Na₂ interact with nucleotide-binding proteins compared to ATP or GTP?

Methodological Answer:

  • Binding Affinity: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd values. CTP-Na₂ typically exhibits lower affinity than ATP for kinases (e.g., Kd ~10 µM vs. 1 µM for ATP) .
  • Structural Insights: Perform X-ray crystallography with proteins like ribonucleotide reductase. The cytidine base in CTP-Na₂ forms unique hydrogen bonds with Asp/Glu residues, unlike adenine in ATP .

Q. What advanced techniques validate CTP-Na₂'s structural integrity under experimental conditions?

Methodological Answer:

  • NMR Spectroscopy: ¹H/³¹P-NMR detects hydrolysis products (e.g., CDP, CMP). Intact CTP-Na₂ shows a characteristic ³¹P triplet (−10 ppm for γ-phosphate) .
  • Stability Assays: Incubate CTP-Na₂ in buffer (pH 7.4, 37°C) and quantify degradation via HPLC over 24 hours. <5% degradation indicates acceptable stability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on CTP-Na₂ solubility in biological buffers?

Analysis:

  • Reported Solubility:

    SolventSolubility (mg/mL)TemperatureSource
    Water50–10025°C
    PBS30–4025°C
  • Key Factors:

    • pH Dependency: Solubility decreases in acidic buffers (pH <6.0) due to protonation of phosphate groups.
    • Counterions: Tris buffers enhance solubility compared to phosphate buffers due to reduced ionic competition .

Tables for Key Properties

Q. Table 1: Physicochemical Properties of CTP-Na₂

PropertyValueSource
Molecular FormulaC₉H₁₄N₃Na₂O₁₄P₃
Molecular Weight527.12 g/mol
Purity (HPLC)≥95%
Storage Temperature−20°C (desiccated)
Solubility in Water50–100 mg/mL

Q. Table 2: Common Applications and Methodological Notes

ApplicationMethodological ConsiderationSource
RNA TranscriptionOptimize Mg²⁺ (6–8 mM)
Enzyme InhibitionValidate purity via HPLC
Ion Channel StudiesUse suramin for specificity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.